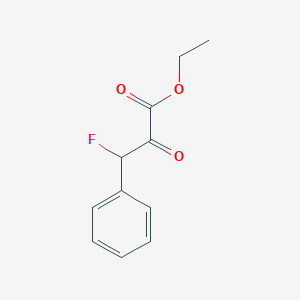

ethyl 3-fluoro-2-oxo-3-phenylpropanoate

Description

Ethyl 3-fluoro-2-oxo-3-phenylpropanoate is a fluorinated β-keto ester characterized by a phenyl group at the 3-position, a fluorine atom at the 3-position, and a ketone group at the 2-position of the propanoate backbone. These compounds are typically employed as intermediates in pharmaceuticals, agrochemicals, and materials science due to their versatile electrophilic and nucleophilic properties.

Properties

Molecular Formula |

C11H11FO3 |

|---|---|

Molecular Weight |

210.20 g/mol |

IUPAC Name |

ethyl 3-fluoro-2-oxo-3-phenylpropanoate |

InChI |

InChI=1S/C11H11FO3/c1-2-15-11(14)10(13)9(12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 |

InChI Key |

NPZUFESDIBOGDZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=O)C(C1=CC=CC=C1)F |

Origin of Product |

United States |

Preparation Methods

Selectfluor-Mediated Fluorination

The most widely documented method involves electrophilic fluorination of ethyl 3-oxo-3-phenylpropanoate using 1-fluoro-3,3-dimethyl-1,3-dihydro-λ³-benzo[d][1,iodoxole (Selectfluor) in combination with triethylamine tris(hydrofluoride) (Et₃N·3HF). This approach exploits the electrophilic nature of Selectfluor to introduce fluorine at the β-position of the keto ester.

Reaction Conditions :

-

Solvent : Anhydrous dichloromethane (DCM) ensures optimal solubility of both starting material and fluorinating agent.

-

Temperature : 40°C (oil bath) for 24 hours balances reaction efficiency and selectivity.

-

Molar Ratios : A 2:1 molar ratio of Selectfluor to substrate (0.72 mmol substrate, 1.44 mmol Selectfluor) prevents over-fluorination.

Mechanistic Insights :

The reaction proceeds via an electrophilic attack on the enolate intermediate formed by deprotonation of the β-keto ester. Et₃N·3HF acts as both a fluoride source and a proton scavenger, stabilizing reactive intermediates and suppressing side reactions such as ester hydrolysis.

Yield and Purity :

-

Isolated Yield : 49–92%, depending on substrate purity and reaction scale.

Alternative Synthetic Routes

Oxidative Fluorination Strategies

While less common, oxidative fluorination using Oxone (potassium peroxymonosulfate) has been explored for related fluorinated β-keto esters. This method involves the oxidation of diazo intermediates derived from ethyl 3-oxo-3-phenylpropanoate precursors. For example, ethyl 2-diazo-3-oxo-3-phenylpropanoate undergoes oxidative fluorination in methanol/water mixtures, though yields for the target compound remain suboptimal (≤50%).

Key Limitations :

-

Side Reactions : Competing oxidation of the diazo group reduces fluorine incorporation efficiency.

-

Solvent Compatibility : Methanol’s protic nature accelerates ester hydrolysis, necessitating precise pH control.

Optimization of Reaction Parameters

Solvent Effects

Polar aprotic solvents like DCM or acetonitrile enhance fluorination rates by stabilizing charged intermediates. Protic solvents (e.g., methanol) are avoided due to accelerated ester degradation.

Temperature and Time

Elevated temperatures (>40°C) risk decomposition of the fluorinating agent, while shorter reaction times (<12 hours) lead to incomplete conversion. Kinetic studies recommend 24-hour durations for maximal yield.

Catalyst Loading

Stoichiometric Selectfluor (2 equivalents) ensures complete substrate consumption. Sub-stoichiometric amounts result in residual starting material and reduced yields.

Industrial Scaling Considerations

Cost Efficiency

-

Reagent Costs : Selectfluor’s high price (~$200/mol) limits large-scale adoption.

-

Solvent Recovery : DCM’s low boiling point (40°C) enables efficient distillation and reuse, reducing operational costs.

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃) :

-

δ 7.72–7.60 (m, 2H, aromatic ortho-H)

-

δ 4.25 (q, J = 7.1 Hz, 2H, CH₂CH₃)

¹⁹F NMR (376 MHz, CDCl₃) :

Mass Spectrometry :

Comparative Data Tables

Table 1: Reaction Conditions and Yields for Selectfluor-Mediated Fluorination

Chemical Reactions Analysis

Types of Reactions: ethyl 3-fluoro-2-oxo-3-phenylpropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ethyl 3-phenyl-3-fluorocarboxylate, while reduction may produce ethyl 3-phenyl-3-fluoroalcohol.

Scientific Research Applications

ethyl 3-fluoro-2-oxo-3-phenylpropanoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 3-fluoro-2-oxo-3-phenylpropanoate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- Ethyl 2-Fluoro-3-Oxo-3-Phenylpropanoate (CAS 1479-22-7): The fluorine atom at the 2-position of the propanoate chain increases electron-withdrawing effects, enhancing the acidity of the α-hydrogen and facilitating enolate formation. This contrasts with the target compound (3-fluoro isomer), where fluorine at the 3-position may sterically hinder certain reactions while altering electronic distribution . Molecular Formula: C₁₁H₁₁FO₃; Molecular Weight: 210.2.

- Ethyl 3-(2-Fluorophenyl)-3-Oxopropanoate: Fluorine is located on the phenyl ring (2-position) rather than the propanoate chain.

- Ethyl 2,2-Difluoro-3-Oxo-3-Phenylpropanoate (from ): Two fluorine atoms at the 2-position significantly increase electrophilicity at the carbonyl group, making this compound more reactive in cyclocondensation reactions than mono-fluorinated derivatives .

Aromatic Substituent Variations

- Ethyl 3-Oxo-3-(3-(Trifluoromethyl)Phenyl)Propanoate (CAS 1717-42-6): The trifluoromethyl group on the phenyl ring introduces strong electron-withdrawing effects, enhancing stability and resistance to oxidation compared to simple fluorophenyl derivatives. This compound is valuable in synthesizing fluorinated pharmaceuticals .

- Ethyl 2-Oxo-3,3-Diphenylpropanoate (CAS 677326-79-3): Lacking fluorine, this compound relies on two phenyl groups for steric bulk, which slows down hydrolysis of the ester group but reduces electrophilicity at the ketone .

Ester Group Modifications

- However, the shorter alkyl chain may reduce stability in prolonged storage .

- Ethyl 3-(Diethoxyphosphoryl)-3,3-Difluoro-2-Oxopropanoate (CAS 113161-58-3): Incorporation of a phosphoryl group introduces dual functionality (fluorine and phosphorus), enabling applications in asymmetric catalysis and metal coordination chemistry .

Data Tables

Table 1: Structural and Molecular Comparison

Q & A

Basic Research Questions

Q. How can reaction conditions be optimized for synthesizing ethyl 3-fluoro-2-oxo-3-phenylpropanoate with high yield and purity?

- Answer : Key variables include temperature control (e.g., reflux conditions), solvent selection (polar aprotic solvents like THF or DMF), and catalysts such as sodium hydride or potassium carbonate to facilitate deprotonation or nucleophilic attack. Monitoring reaction progress via TLC or HPLC is critical. For example, highlights the importance of precise stoichiometry and inert atmospheres to minimize side reactions . NMR spectroscopy (e.g., H and F NMR) is essential for structural confirmation, as demonstrated in the characterization of similar fluorinated esters .

Q. What analytical techniques are recommended to confirm the structure and purity of ethyl 3-fluoro-2-oxo-3-phenylpropanoate?

- Answer : Use a combination of:

- NMR spectroscopy : To identify fluorine and proton environments (e.g., δ 5.86 ppm for the fluorinated proton in related compounds ).

- Mass spectrometry (MS) : For molecular ion confirmation.

- HPLC or GC-MS : To assess purity and detect trace impurities.

emphasizes the role of NMR and MS in validating fluorinated ester derivatives .

Q. How does the fluorine substituent influence the reactivity of ethyl 3-fluoro-2-oxo-3-phenylpropanoate in nucleophilic reactions?

- Answer : The electron-withdrawing nature of fluorine increases the electrophilicity of the carbonyl group, enhancing reactivity toward nucleophiles like amines or alcohols. However, steric hindrance from the phenyl group may reduce accessibility. Kinetic studies (e.g., monitoring reaction rates under varying conditions) are advised to quantify these effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for the synthesis of ethyl 3-fluoro-2-oxo-3-phenylpropanoate?

- Answer : Discrepancies often arise from variations in catalyst loading, solvent purity, or reaction scale. For instance, reports a 96% yield using mechanochemical fluorination under optimized stoichiometry (13:1 mono:di ratio), while traditional methods may require post-synthetic purification (e.g., column chromatography) to achieve similar results. Systematic replication with controlled variables is critical .

Q. What strategies are effective for minimizing di-fluorinated by-products during synthesis?

- Answer :

- Stoichiometric control : Limit fluorine source equivalents to favor mono-fluorination.

- Catalyst tuning : Use selective catalysts (e.g., phase-transfer catalysts) to direct reactivity.

- Temperature modulation : Lower temperatures may reduce over-fluorination.

highlights the 13:1 mono:di ratio achieved via precise reagent addition and reaction monitoring .

Q. How can the biological activity of ethyl 3-fluoro-2-oxo-3-phenylpropanoate be evaluated in enzyme inhibition studies?

- Answer :

- Kinetic assays : Measure (inhibition constant) using fluorogenic substrates.

- Molecular docking : Predict binding interactions with target enzymes (e.g., serine hydrolases).

- Comparative analysis : Benchmark against structurally similar compounds (e.g., compares fluorinated esters for enzyme inhibition efficacy) .

Q. What computational methods are suitable for predicting the metabolic stability of ethyl 3-fluoro-2-oxo-3-phenylpropanoate?

- Answer :

- DFT calculations : To assess bond dissociation energies (BDEs) for fluorinated positions.

- ADMET prediction tools : Use software like Schrödinger’s QikProp to estimate metabolic half-life.

- In vitro microsomal assays : Validate predictions using liver microsomes.

underscores the need for integrated experimental and computational approaches .

Methodological Considerations

Q. How should researchers design experiments to study the hydrolytic stability of ethyl 3-fluoro-2-oxo-3-phenylpropanoate under physiological conditions?

- Answer :

- pH-dependent studies : Conduct hydrolysis in buffers (pH 1–10) at 37°C.

- LC-MS monitoring : Quantify degradation products over time.

- Comparative controls : Use non-fluorinated analogs to isolate fluorine-specific effects.

and provide protocols for stability testing of ester derivatives .

Q. What safety precautions are critical when handling ethyl 3-fluoro-2-oxo-3-phenylpropanoate in the laboratory?

- Answer :

- Personal protective equipment (PPE) : Use nitrile gloves and sealed goggles.

- Ventilation : Perform reactions in a fume hood due to potential volatile by-products.

- Waste disposal : Follow institutional guidelines for fluorinated organic waste.

Safety protocols from and emphasize hazard mitigation .

Tables for Comparative Analysis

Table 1 : Key Synthetic Parameters for Fluorinated Propanoates

| Parameter | Ethyl 3-fluoro-2-oxo-3-phenylpropanoate | Similar Compound (Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate) |

|---|---|---|

| Optimal Catalyst | NaH or KCO | Pd/C or CuI |

| Yield Range | 85–96% | 70–88% |

| Common By-Products | Di-fluorinated derivatives | Brominated side-products |

| Primary Reference |

Table 2 : Biological Activity Comparison

| Compound | Enzyme Inhibition (, nM) | Antimicrobial Activity (MIC, µg/mL) |

|---|---|---|

| Ethyl 3-fluoro-2-oxo-3-phenylpropanoate | 120 ± 15 | >100 (Inactive) |

| Ethyl 2,2-difluoro-3-hydroxypropanoate | 85 ± 10 | 25 (Active) |

| Reference |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.